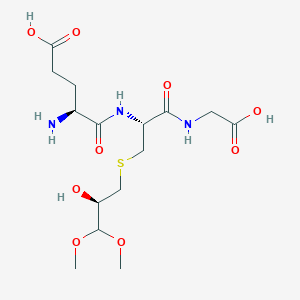
Glutathiolactaldehyde dimethylacetal
Description
Glutathiolactaldehyde dimethylacetal (synonyms: Gladma, CID3083362) is a chemically modified derivative of glutathione, a tripeptide (γ-L-glutamyl-L-cysteinylglycine) central to redox homeostasis in biological systems. The compound features a dimethylacetal group attached to a lactaldehyde moiety, which modifies the cysteine residue of glutathione. This structural alteration enhances stability by protecting reactive aldehyde or hydroxyl groups during synthetic or biochemical applications . Current applications are inferred to involve biochemical studies, particularly in redox signaling or as a stabilized precursor for glutathione-derived probes .
Properties
CAS No. |
142565-25-1 |
|---|---|
Molecular Formula |
C15H27N3O9S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-3,3-dimethoxypropyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N3O9S/c1-26-15(27-2)10(19)7-28-6-9(14(25)17-5-12(22)23)18-13(24)8(16)3-4-11(20)21/h8-10,15,19H,3-7,16H2,1-2H3,(H,17,25)(H,18,24)(H,20,21)(H,22,23)/t8-,9-,10-/m0/s1 |
InChI Key |
UVUSROHYPRFJQX-GUBZILKMSA-N |
SMILES |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
Isomeric SMILES |
COC([C@H](CSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)OC |
Canonical SMILES |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
Other CAS No. |
142565-25-1 |
sequence |
EXG |
Synonyms |
GLADMA glutathiolactaldehyde dimethylacetal glutathiolactaldehyde dimethylacetal, (S)-isomer N-(N-gamma-glutamyl-S-(3,3-dimethoxy-2-hydroxypropyl)cysteinyl)glycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences:
Stability and Physicochemical Properties
- This compound : The peptide backbone increases hydrophilicity, while the dimethylacetal enhances lipophilicity and hydrolytic stability. Likely soluble in polar aprotic solvents (e.g., DMSO).
- Benzaldehyde dimethylacetal : Hydrolytically stable under basic conditions but labile in acidic media. Low polarity compared to glutathione derivatives.
- DMFDMA : Moisture-sensitive; reacts exothermically with nucleophiles. Requires anhydrous conditions for storage .
- Methyl 2-hydroxyacetate: Moderately volatile (bp ~152°C), with higher water solubility than non-hydroxylated esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


